molecular formula C19H20N2O4S B2945244 (4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone CAS No. 394228-83-2

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone

Cat. No.: B2945244
CAS No.: 394228-83-2
M. Wt: 372.44
InChI Key: KMOHVMFBXIPKHP-UHFFFAOYSA-N
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Description

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone is a complex organic compound that features both indole and morpholine moieties. The indole nucleus is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The morpholine ring, on the other hand, is known for its versatility in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone typically involves multiple steps:

    Formation of Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Sulfonylation: The indole derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base like pyridine.

    Coupling with Morpholine: The sulfonylated indole is then coupled with morpholine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (4-(Indolin-1-ylsulfonyl)phenyl)methanone: Lacks the morpholine ring, which may affect its solubility and bioavailability.

    (4-(Indolin-1-ylsulfonyl)phenyl)(piperidino)methanone: Contains a piperidine ring instead of morpholine, which may alter its pharmacokinetic properties.

Uniqueness

(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone is unique due to the presence of both indole and morpholine moieties, which confer a combination of biological activity and favorable pharmacokinetic properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-19(20-11-13-25-14-12-20)16-5-7-17(8-6-16)26(23,24)21-10-9-15-3-1-2-4-18(15)21/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHVMFBXIPKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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